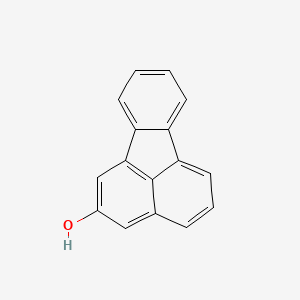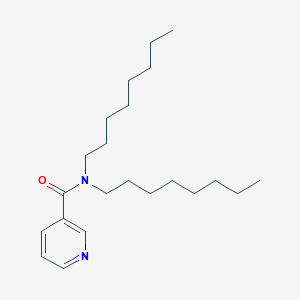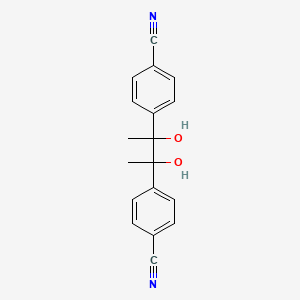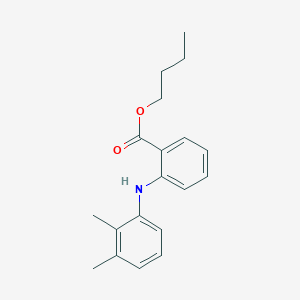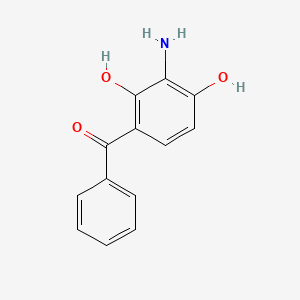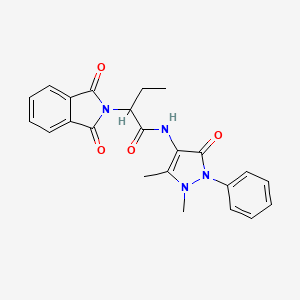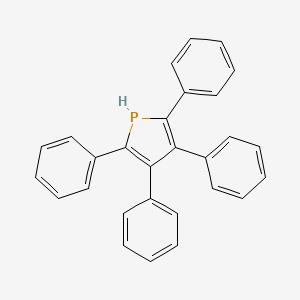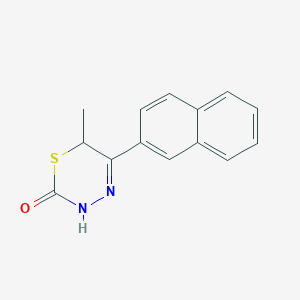![molecular formula C38H34N2O3 B14412276 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate CAS No. 85610-13-5](/img/structure/B14412276.png)
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is a complex organic compound known for its vibrant color properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a dye or indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate include:
- 2-((2-ethyl-6-methylanilino)carbonyl)benzoic acid
- 2-(2,6-diethylanilino)carbonyl)benzoic acid
- 2-(2-benzoylanilino)carbonyl)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring precise and consistent color characteristics.
Propiedades
Número CAS |
85610-13-5 |
|---|---|
Fórmula molecular |
C38H34N2O3 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C38H34N2O3/c1-5-25-13-9-11-23(3)36(25)39-27-17-19-33-31(21-27)35(29-15-7-8-16-30(29)38(41)42)32-22-28(18-20-34(32)43-33)40-37-24(4)12-10-14-26(37)6-2/h7-22,39-40H,5-6H2,1-4H3 |
Clave InChI |
LMCFNJMOBWARJY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC2=CC3=C(C=C2)[O+]=C4C=CC(=CC4=C3C5=CC=CC=C5C(=O)[O-])NC6=C(C=CC=C6CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


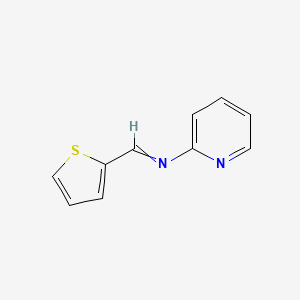
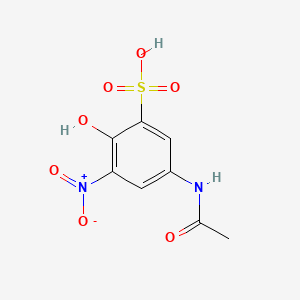
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
